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Compound of Interest

Compound Name:
2-(4-Methyl-3-nitrophenyl)-1,3-

dioxane

Cat. No.: B1422245 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane is not

readily available in the public domain based on the conducted searches. The data presented

herein is a hypothetical, yet chemically reasonable, projection based on the analysis of

structurally similar compounds. This guide is intended for research and informational purposes.

Chemical Structure and Properties
2-(4-Methyl-3-nitrophenyl)-1,3-dioxane is a heterocyclic organic compound. Its structure

consists of a 1,3-dioxane ring attached to a 4-methyl-3-nitrophenyl group. The electron-

withdrawing nature of the nitro group and the steric and electronic effects of the methyl group

on the phenyl ring, combined with the conformational properties of the dioxane ring, are

expected to define its chemical reactivity and spectroscopic characteristics.

Caption: Molecular structure of the target compound.

Projected Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-(4-Methyl-3-
nitrophenyl)-1,3-dioxane.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.95 d 1H Ar-H (H-2)

~ 7.60 dd 1H Ar-H (H-6)

~ 7.35 d 1H Ar-H (H-5)

~ 5.60 s 1H O-CH-O (H-acetal)

~ 4.30 t 2H O-CH₂ (axial)

~ 3.95 m 2H O-CH₂ (equatorial)

~ 2.60 s 3H Ar-CH₃

~ 2.10 m 1H C-CH₂-C (axial)

~ 1.45 d 1H C-CH₂-C (equatorial)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment

~ 148.5 Ar-C (C-NO₂)

~ 140.0 Ar-C (C-acetal)

~ 135.0 Ar-C (C-CH₃)

~ 132.0 Ar-CH (C-6)

~ 127.5 Ar-CH (C-5)

~ 123.0 Ar-CH (C-2)

~ 100.5 O-CH-O (acetal carbon)

~ 67.0 O-CH₂

~ 25.0 C-CH₂-C

~ 20.0 Ar-CH₃
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Table 3: Predicted IR Spectroscopy Data (KBr Pellet)
Wavenumber (cm⁻¹) Intensity Assignment

~ 3100 - 3000 Medium Aromatic C-H Stretch

~ 2960 - 2850 Medium Aliphatic C-H Stretch

~ 1530 Strong Asymmetric NO₂ Stretch

~ 1350 Strong Symmetric NO₂ Stretch

~ 1200 - 1000 Strong, Multiple Bands C-O Stretch (acetal)

~ 830 Strong C-N Stretch

Table 4: Predicted Mass Spectrometry Data (EI-MS)
m/z Predicted Intensity (%) Assignment

223 40 [M]⁺ (Molecular Ion)

222 100 [M-H]⁺

164 60 [M - OCH₂CH₂CH₂O]⁺

134 30 [C₇H₄NO₂]⁺

118 50 [M - NO₂ - C₃H₆O]⁺

Experimental Protocols
The following are detailed, generalized protocols for the synthesis and spectroscopic analysis

of the title compound.

Synthesis Protocol: Acid-Catalyzed Acetalization
This procedure is adapted from the synthesis of similar nitro-substituted phenyl dioxolanes.[1]

[2] The reaction involves the condensation of 4-methyl-3-nitrobenzaldehyde with 1,3-

propanediol.

Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a

reflux condenser, combine 4-methyl-3-nitrobenzaldehyde (1.0 eq.), 1,3-propanediol (1.2 eq.),
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and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

Solvent Addition: Add a suitable solvent for azeotropic water removal, such as toluene or

benzene, to the flask.

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing

the collection of water in the Dean-Stark trap. Continue reflux until no more water is collected

(typically 3-5 hours).

Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by

washing the organic layer with a saturated sodium bicarbonate solution, followed by a brine

wash.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate the solvent under reduced pressure using a rotary evaporator. The resulting

crude product can be further purified by column chromatography on silica gel or by

recrystallization.

Reactants & Catalyst

Process

4-Methyl-3-nitrobenzaldehyde
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(Azeotropic Water Removal)1,3-Propanediol

p-TSA (catalyst)

Aqueous Workup
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Purification
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2-(4-Methyl-3-nitrophenyl)
-1,3-dioxane
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Caption: Workflow for the synthesis of the target compound.

Spectroscopic Analysis Protocols
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NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz

spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) containing

tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared

(FTIR) spectrometer. The purified solid sample would be finely ground with potassium

bromide (KBr) and pressed into a thin pellet for analysis.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using

an Electron Ionization (EI) source to determine the exact mass of the molecular ion and

confirm the elemental composition.

Logical Relationships in Spectroscopy
The interpretation of the spectroscopic data relies on correlating specific structural features of

the molecule with their expected signals.

Structural Fragments

Expected Spectroscopic Signatures

Aromatic Ring

H-2, H-5, H-6

¹H NMR

Aromatic δ 7.3-8.0
Acetal δ ~5.6

Dioxane δ 1.4-4.3
Methyl δ ~2.6

¹³C NMR

Aromatic δ 123-149
Acetal δ ~100.5

Dioxane δ 25, 67
Methyl δ ~20

Acetal Group

O-CH-O

IR (cm⁻¹)

NO₂ stretch @ 1530, 1350
C-O stretch @ 1200-1000

Dioxane Ring

O-CH₂, C-CH₂-C

Substituents

Ar-CH₃, Ar-NO₂
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Caption: Correlation of molecular fragments to spectral data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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